molecular formula C12H9Cl2N3O2 B13755029 Ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate CAS No. 126542-35-6

Ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate

Cat. No.: B13755029
CAS No.: 126542-35-6
M. Wt: 298.12 g/mol
InChI Key: CEVSLBYWSKYKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of chloro substituents on both the triazine ring and the phenyl ring, as well as an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate typically involves the reaction of 4-chlorobenzonitrile with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl chloroformate and sodium ethoxide to yield the desired triazine derivative. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted triazine derivatives.

    Oxidation: Triazine oxides.

    Reduction: Triazine amines.

    Hydrolysis: Triazine carboxylic acids.

Scientific Research Applications

Ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and anti-inflammatory agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects .

Properties

CAS No.

126542-35-6

Molecular Formula

C12H9Cl2N3O2

Molecular Weight

298.12 g/mol

IUPAC Name

ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate

InChI

InChI=1S/C12H9Cl2N3O2/c1-2-19-12(18)9-10(14)15-11(17-16-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3

InChI Key

CEVSLBYWSKYKFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.